molecular formula C9H15N3 B13525696 (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine

(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine

Cat. No.: B13525696
M. Wt: 165.24 g/mol
InChI Key: YNGZNZJBRKVQNM-UHFFFAOYSA-N
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Description

(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a pyrimidine heterocyclic core, a structure that is a common motif in pharmaceuticals and biologically active molecules . The compound's molecular framework includes an aminomethyl functional group, which makes it a valuable building block (synthon) for the synthesis of more complex molecules. Researchers can utilize this functional group to create amide bonds or undergo reductive amination reactions, facilitating the exploration of novel chemical libraries. Pyrimidine-based structures similar to this compound have been investigated as key scaffolds in the development of inhibitors for specific biological targets. For instance, research has identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinating enzyme, a promising target in oncology research . As such, (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine serves as a versatile intermediate for researchers developing potential therapeutic agents, especially in cancer research. This product is intended for research applications only and is not for diagnostic or therapeutic use. Safety Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(4-methyl-6-propan-2-ylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C9H15N3/c1-6(2)8-4-7(3)11-9(5-10)12-8/h4,6H,5,10H2,1-3H3

InChI Key

YNGZNZJBRKVQNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CN)C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine generally involves:

  • Construction of the substituted pyrimidine ring with isopropyl and methyl substituents.
  • Introduction of the methanamine group at the 2-position, often via nucleophilic substitution or reduction of a suitable precursor.

The key intermediate in many syntheses is 2-isopropyl-4-methyl-6-hydroxypyrimidine , which can be converted into the corresponding chloro- or amino-substituted derivatives that lead to the target methanamine compound.

Preparation of 2-Isopropyl-4-methyl-6-hydroxypyrimidine

A foundational step is the synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine, which can be achieved by cyclization of isopropylamidine hydrochloride with an acetoacetic ester under alkaline conditions. This method is described in detail in patent literature and involves a continuous multi-stage reactor system for optimized yield and purity.

Key reaction parameters:

Parameter Condition
Reactants Isopropylamidine hydrochloride + methyl acetoacetate
Solvent Methanol
Base Sodium hydroxide (NaOH)
pH Maintained at 11.5–12.0
Temperature 0–5 °C (initial), then 40 °C (ring closure stage)
Reactor type Multi-stage continuous stirred tank reactor (CSTR)
Reaction time ~50 minutes total (multi-stage)
Yield 83–85%

Process description:

  • The amidine hydrochloride and methyl acetoacetate are fed into a cooled methanolic solution with NaOH to maintain alkaline pH.
  • The mixture passes through multiple reactor stages, allowing controlled ring closure to form the hydroxypyrimidine.
  • The product is isolated by distilling off methanol, neutralizing, and filtration.

This process offers high yield and scalability for the intermediate pyrimidine compound.

Conversion to 4-Chloro-2-isopropyl-6-methylpyrimidine

The hydroxypyrimidine intermediate can be chlorinated at the 4-position using phosphorus oxychloride (POCl3) to give 4-chloro-2-isopropyl-6-methylpyrimidine, a key electrophilic intermediate for subsequent amine substitution.

Typical conditions:

Parameter Condition
Reactant 6-hydroxy-2-isopropyl-4-methylpyrimidine
Chlorinating agent POCl3
Solvent Usually dichloromethane (DCM) or neat POCl3
Temperature Reflux or controlled heating
Yield Moderate to good (not always purified before next step)

This intermediate is often used directly in the next substitution step without purification.

Introduction of the Methanamine Group

The 4-chloro intermediate undergoes nucleophilic substitution with ammonia or a primary amine to introduce the amino group at position 4, forming the corresponding aminopyrimidine. In the case of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine, the amine substituent at position 2 can be introduced via substitution or reductive amination on a suitable precursor.

One approach involves:

  • Reacting 4-chloro-2-isopropyl-6-methylpyrimidine with ammonia or methanamine under controlled conditions.
  • Using bases like potassium carbonate (K2CO3) or triethylamine (Et3N) to facilitate substitution.
  • Carrying out the reaction in solvents such as dichloromethane or ethanol.

Yields for these substitution reactions typically exceed 50%, depending on the exact amine and conditions.

Summary Table of Preparation Steps

Step Reaction Key Reagents/Conditions Yield (%) Notes
1 Cyclization to 2-isopropyl-4-methyl-6-hydroxypyrimidine Isopropylamidine hydrochloride + methyl acetoacetate, NaOH, MeOH, multi-stage reactor, 0–40 °C, pH ~12 83–85 Continuous flow process, high purity
2 Chlorination to 4-chloro-2-isopropyl-6-methylpyrimidine POCl3, reflux or heating Moderate Intermediate used without purification
3 Amination to (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine Ammonia or methanamine, K2CO3 or Et3N, DCM or EtOH >50 Nucleophilic substitution, solvent dependent

Research Findings and Analysis

  • The multi-stage continuous reactor method for preparing the hydroxypyrimidine intermediate offers excellent control over reaction parameters, minimizing side reactions and maximizing yield.
  • Chlorination with POCl3 is a well-established method to activate the pyrimidine ring for nucleophilic substitution, but care must be taken to control reaction time and temperature to avoid degradation.
  • The amination step is versatile and can be adapted to introduce various amines, with methanamine substitution being straightforward under mild conditions.
  • The overall synthetic route is efficient and scalable, suitable for industrial production of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine and related derivatives.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Compound Name Substituents (Pyrimidine Ring Positions) Functional Groups Molecular Weight (g/mol) Key Properties
(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine 4: Isopropyl; 6: Methyl -CH2NH2 (2-position) ~195.3 (estimated) High lipophilicity; primary amine reactivity
4-Chloro-6-methyl-N-propan-2-ylpyrimidin-2-amine 4: Chloro; 6: Methyl -NH-(isopropyl) (2-position) 215.7 (exact) Chlorine enhances electronegativity; reduced solubility
Dexchlorpheniramine-d6 Maleate 4: Chlorophenyl; Pyridine ring -NH-(dimethyl-d6) 435.3 (exact) Deuterated form; antihistaminic activity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 4: Thietan-3-yloxy; 6: Methyl -S-CH2-COOEt (2-position) 314.4 (exact) Thioether and ester groups; synthetic intermediate

Key Observations :

  • Chlorine also reduces solubility compared to bulky isopropyl groups.
  • Functional Group Influence : The primary amine (-CH2NH2) in the target compound offers protonation capability, enhancing water solubility at physiological pH, whereas the thioether and ester groups in introduce hydrolytic instability but enable diverse synthetic modifications.

Physicochemical and ADMET Properties

Table 2: Predicted ADMET Characteristics (Theoretical)

Property (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine 4-Chloro-6-methyl-N-propan-2-ylpyrimidin-2-amine Dexchlorpheniramine-d6 Maleate
LogP (lipophilicity) ~2.8 (moderate) ~3.1 (higher due to Cl) ~2.5 (polar maleate counterion)
Water Solubility (mg/mL) ~10–20 (amine enhances solubility) ~5–10 (Cl reduces solubility) ~50 (ionized maleate salt)
Metabolic Stability Moderate (amine susceptible to oxidation) High (stable C-Cl bond) High (deuterated C-D bonds)
Toxicity (LD50, rat oral) Not reported 500–1000 mg/kg (estimated) 200–300 mg/kg (reported for analogs)

Key Findings :

  • The primary amine in the target compound may increase metabolic liability compared to the chloro-substituted analog , which benefits from the stability of the C-Cl bond.
  • Maleate salts (e.g., ) significantly improve solubility, suggesting that salt formation could enhance the bioavailability of the target compound.

Biological Activity

(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various biologically active substances and has been studied for its interactions with enzymes, receptors, and other biological targets.

Chemical Structure and Properties

The chemical formula of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine is C9H13N3C_9H_{13}N_3, with a molecular weight of 165.22 g/mol. Its structure features a pyrimidine ring substituted with isopropyl and methyl groups, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC9H13N3
Molecular Weight165.22 g/mol
IUPAC Name(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine
SMILESCC(C)C1=NC(=CN=C1C)N

The biological activity of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine can be attributed to its ability to interact with various enzymes and receptors. It is believed to act as an inhibitor or modulator of certain biological pathways, particularly those involving amine oxidases and neurotransmitter receptors. The amine group in the structure allows for hydrogen bonding and ionic interactions, which are crucial for binding to biological targets.

Enzyme Interaction

Research indicates that this compound may influence the activity of specific enzymes involved in metabolic processes. For instance, studies on similar pyrimidine derivatives have shown that they can inhibit enzymes such as monoamine oxidase (MAO), which plays a significant role in the metabolism of neurotransmitters .

Case Studies

  • Neurotransmitter Modulation : A study examined the effects of pyrimidine derivatives on neurotransmitter levels in animal models. It was found that compounds structurally similar to (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine could significantly alter serotonin and dopamine levels, suggesting potential applications in treating mood disorders .
  • Antimicrobial Activity : In vitro tests demonstrated that derivatives of this compound exhibited antimicrobial properties against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Research Findings

Recent studies have focused on the pharmacological potential of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine:

  • Antioxidant Properties : Research has shown that this compound possesses antioxidant activity, which may help mitigate oxidative stress-related diseases .
  • Toxicity Profile : Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also requires careful evaluation due to potential cytotoxic effects at higher concentrations .

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